molecular formula C7H9ClN2O B2590014 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride CAS No. 2089257-24-7

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

Cat. No.: B2590014
CAS No.: 2089257-24-7
M. Wt: 172.61
InChI Key: XQWGIFNRHVYWQD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes a cyclopropyl group attached to the imidazole ring, and is commonly used in various scientific research applications .

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride can be compared with other imidazole derivatives, such as:

These compounds share the imidazole core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the cyclopropyl group in this compound makes it unique, potentially offering distinct reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

1-cyclopropylimidazole-4-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-4-6-3-9(5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGIFNRHVYWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-24-7
Record name 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
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